molecular formula C15H16N2O2 B13000463 Methyl 6-(benzylamino)-2-methylnicotinate

Methyl 6-(benzylamino)-2-methylnicotinate

Cat. No.: B13000463
M. Wt: 256.30 g/mol
InChI Key: CDHGATIJIRPGOF-UHFFFAOYSA-N
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Description

Methyl6-(benzylamino)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylamino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(benzylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl6-(benzylamino)-2-methylnicotinate may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(benzylamino)-2-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted nicotinates with different functional groups replacing the benzylamino group.

Scientific Research Applications

Methyl6-(benzylamino)-2-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl6-(benzylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Methyl6-(benzylamino)-2-methylnicotinate can be compared with other similar compounds, such as:

    Methyl6-(phenylamino)-2-methylnicotinate: Differing by the presence of a phenylamino group instead of a benzylamino group.

    Methyl6-(methylamino)-2-methylnicotinate: Featuring a methylamino group in place of the benzylamino group.

Uniqueness

The uniqueness of Methyl6-(benzylamino)-2-methylnicotinate lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 6-(benzylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-11-13(15(18)19-2)8-9-14(17-11)16-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,16,17)

InChI Key

CDHGATIJIRPGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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